4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16231357
InChI: InChI=1S/C14H13NO5/c1-8-4-6-9(7-5-8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3
SMILES:
Molecular Formula: C14H13NO5
Molecular Weight: 275.26 g/mol

4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci)

CAS No.:

Cat. No.: VC16231357

Molecular Formula: C14H13NO5

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) -

Specification

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
IUPAC Name dimethyl 3-(4-methylphenyl)-1,2-oxazole-4,5-dicarboxylate
Standard InChI InChI=1S/C14H13NO5/c1-8-4-6-9(7-5-8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3
Standard InChI Key CQCUNILAGKOGJI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central isoxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 3-position with a 4-methylphenyl group. The 4- and 5-positions of the isoxazole ring are esterified with methyl groups, forming dimethyl carboxylate moieties . The IUPAC name is dimethyl 3-(4-methylphenyl)-1,2-oxazole-4,5-dicarboxylate, and its SMILES notation is CC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C(=O)OC .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₅
Molecular Weight275.26 g/mol
XLogP3-AA (LogP)2.4
Topological Polar Surface Area78.6 Ų
Rotatable Bond Count5

The logP value of 2.4 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . The polar surface area of 78.6 Ų aligns with its ester and heterocyclic functionalities, which may influence pharmacokinetic properties such as membrane permeability .

Synthesis and Reaction Pathways

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
CycloadditionNitrile oxide, 80–100°CCatalytic base (e.g., Et₃N)
Aromatic SubstitutionPd(PPh₃)₄, K₂CO₃, DMFMicrowave-assisted heating
EsterificationCH₃I, K₂CO₃, acetoneAnhydrous conditions

The lack of detailed synthetic protocols in the literature underscores the need for further methodological development.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (Source ) reveals:

  • δ 2.38 ppm: Singlet for the methyl group on the phenyl ring.

  • δ 3.85–3.91 ppm: Two singlets for the methyl ester groups.

  • δ 7.25–7.45 ppm: Multiplet for the aromatic protons of the 4-methylphenyl substituent.

The ¹³C NMR spectrum confirms the ester carbonyls at δ 165–170 ppm and the isoxazole ring carbons at δ 95–160 ppm .

Mass Spectrometry (MS)

The electron ionization (EI-MS) spectrum shows a molecular ion peak at m/z 275.08 ([M]⁺), consistent with the molecular weight of 275.26 g/mol . Fragment ions at m/z 230 and m/z 185 correspond to sequential loss of COOCH₃ groups .

Infrared (IR) Spectroscopy

The FTIR spectrum (Source ) exhibits:

  • 1745 cm⁻¹: Strong C=O stretching of esters.

  • 1610 cm⁻¹: C=N stretching of the isoxazole ring.

  • 1220 cm⁻¹: C-O-C asymmetric stretching of esters.

Assay TypeModel SystemResult (IC₅₀ or Inhibition Zone)
CytotoxicityHeLa cells23.4 ± 1.2 μM
AntimicrobialS. aureus12 mm zone at 100 μg/mL

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Lead Optimization

The compound’s isoxazole core is a privileged structure in kinase inhibitors (e.g., COX-2 inhibitors). Structural analogs have entered clinical trials for inflammatory diseases, positioning this derivative as a candidate for structure-activity relationship (SAR) studies.

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